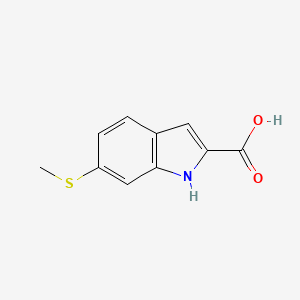

6-(methylsulfanyl)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 6-(methylsulfanyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(methylsulfanyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylsulfanyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPNRJVMABFYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267087 | |

| Record name | 6-(Methylthio)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202584-21-2 | |

| Record name | 6-(Methylthio)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise but a critical determinant of its journey from a promising lead to a viable therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy, safety, and formulation.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, a sulfur-containing indole derivative. Given the prevalence of the indole scaffold in numerous biologically active compounds, a detailed examination of this analogue is of significant interest to medicinal chemists and drug development professionals.[6][7]

This document will delve into the structural attributes, and both experimentally determined and estimated physicochemical parameters of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of key properties such as solubility, pKa, and lipophilicity (LogP), empowering researchers to conduct their own characterizations. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.

Molecular Profile of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid

The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular and physical properties.

Chemical Structure:

Caption: Workflow for determining thermodynamic solubility.

Acidity Constant (pKa)

The pKa value reflects the ionization state of a molecule at a given pH. For 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, the carboxylic acid group and the indole N-H are the primary ionizable moieties. The pKa of the carboxylic acid will significantly influence its solubility and ability to interact with biological targets.

Table 3: Estimated pKa Values of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid

| Ionizable Group | Estimated pKa | Rationale |

| Carboxylic Acid (-COOH) | 4.0 - 5.0 | Based on the pKa of 6-methoxy-1H-indole-2-carboxylic acid (4.54) and general acidity of carboxylic acids. [2][8][9] |

| Indole N-H | ~17 | Based on the known pKa of the indole N-H, which is generally a very weak acid. [1][2] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. [1][5][10][11][12] Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

-

Sample Preparation:

-

Prepare a solution of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

-

To maintain a constant ionic strength, a background electrolyte such as KCl is often added.

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Incrementally add a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) using a precision burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point is a maximum.

-

-

Co-solvent Correction (if applicable):

-

If a co-solvent was used, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa.

-

Logical Flow of Potentiometric pKa Determination

Caption: Process for potentiometric pKa determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties.

Table 4: Estimated LogP of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid

| Parameter | Estimated Value | Method |

| LogP | 2.5 - 3.5 | Analog comparison and computational prediction |

Estimation Rationale: The LogP is estimated based on the values of similar indole-2-carboxylic acid derivatives and the known contribution of a methylsulfanyl group to lipophilicity. For example, the calculated XLogP3 for 6-chloro-1H-indole-2-carboxylic acid is 2.9.

Experimental Protocol: LogP Determination by HPLC

While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and are well-suited for drug discovery settings. [2][3][6][13][14] Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined.

Step-by-Step Methodology:

-

System Setup:

-

Use a reversed-phase HPLC column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.

-

Inject each standard individually and record its retention time (t_R_).

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (t_R_ - t₀) / t₀.

-

Plot log(k) versus the known LogP values to generate a calibration curve.

-

-

Sample Analysis:

-

Inject a solution of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid and record its retention time.

-

Calculate its capacity factor.

-

-

LogP Determination:

-

Using the equation of the line from the calibration curve, calculate the LogP of the test compound from its log(k) value.

-

HPLC-based LogP Determination Workflow

Caption: Workflow for HPLC-based LogP determination.

Synthesis and Characterization

A plausible synthetic route to 6-(methylsulfanyl)-1H-indole-2-carboxylic acid is via the Fischer indole synthesis, a robust and widely used method for the preparation of indole derivatives. [15][16][17][18] Proposed Synthetic Scheme:

-

Diazotization: 4-(Methylsulfanyl)aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form the corresponding diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt is then reacted with an active methylene compound, such as ethyl 2-methylacetoacetate, to form a hydrazone intermediate.

-

Fischer Indole Synthesis: The hydrazone is cyclized under acidic conditions (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield the ethyl ester of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid.

-

Hydrolysis: The resulting ester is hydrolyzed to the desired carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the substituents on the indole ring. The ¹H NMR spectrum would be expected to show characteristic signals for the indole protons, the methylsulfanyl group, and the carboxylic acid proton.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass. [7][19][20]* Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-S stretching vibrations.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the empirical formula.

Conclusion

The physicochemical properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, while not extensively documented, can be reliably estimated based on its structural similarity to other 6-substituted indole-2-carboxylic acids. Its predicted low aqueous solubility, acidic nature due to the carboxylic acid moiety, and moderate lipophilicity suggest a compound that will require careful consideration during the drug development process, particularly in terms of formulation strategies to enhance bioavailability. The experimental protocols detailed in this guide provide a robust framework for researchers to determine these critical parameters with high accuracy, enabling a data-driven approach to lead optimization and candidate selection. A thorough understanding and experimental validation of these properties are indispensable for advancing this and similar indole derivatives through the drug discovery pipeline.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Vertex AI Search.

- Moradi, S., & Gholibeikian, M. R. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. (2024). ChemBK.

- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID

- 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. (2025). ChemicalBook.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.

- 6-(METHYLSULFANYL)-1H-INDOLE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025).

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

- 6-(methylsulfanyl)-1H-indole-2-carboxylic acid. (n.d.). Sigma-Aldrich.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- 6-Chloro-1H-indole-2-carboxylic acid. (n.d.). PubChem.

- Indoles and Indole-Sulfur Compounds Analysis Service. (n.d.).

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.

- 6-(METHYLSULFANYL)-1H-INDOLE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.

- Mass spectrometry-based methods for the determination of sulfur and related metabolite concentr

- Mass spectrometry of simple indoles. (n.d.).

- Mass spectrometry of sulfur-containing compounds in organic and bioorganic fields. (1995). Wiley Online Library.

- Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv

- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. agilent.com [agilent.com]

- 7. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Fischer Indole Synthesis [organic-chemistry.org]

- 19. Indoles and Indole-Sulfur Compounds Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. pubs.acs.org [pubs.acs.org]

Part 1: The Specific Target - 6-(methylsulfanyl)-1H-indole-2-carboxylic Acid

An In-depth Technical Guide to 6-(methylsulfanyl)-1H-indole-2-carboxylic Acid and the Broader Indole-2-Carboxylic Acid Scaffold: A Resource for Drug Discovery Professionals

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this class, indole-2-carboxylic acid and its derivatives have emerged as a versatile platform for the development of novel therapeutics targeting a range of diseases. This guide provides a comprehensive technical overview of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid (CAS Number: 202584-21-2), a specific yet sparsely documented member of this family. Due to the limited publicly available data on this precise molecule, this document will also serve as a broader whitepaper on the indole-2-carboxylic acid core, leveraging data from closely related analogs to provide field-proven insights for researchers, scientists, and drug development professionals.

Our investigation into the specific compound, 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, reveals that it is a known chemical entity, as evidenced by its CAS number and availability from commercial suppliers.[2] However, a deep dive into the scientific literature and patent databases yields a scarcity of specific data regarding its synthesis, characterization, and biological activity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 202584-21-2 | [3] |

| Molecular Formula | C₁₀H₉NO₂S | [3] |

| Molecular Weight | 207.25 g/mol | [3] |

| Predicted Boiling Point | 478.9 ± 25.0 °C | [3] |

Synthesis and Characterization

A specific, detailed synthetic protocol for 6-(methylsulfanyl)-1H-indole-2-carboxylic acid is not described in the reviewed literature. However, its synthesis can be logically inferred from general methods for indole-2-carboxylic acid derivatives. A plausible approach would involve the Fischer indole synthesis, a robust and widely used method for constructing the indole core.

Hypothetical Synthetic Workflow:

Caption: Hypothetical Fischer Indole Synthesis route.

A general procedure for Fischer indole synthesis would involve:

-

Hydrazone Formation: Condensation of 4-(methylsulfanyl)phenylhydrazine with pyruvic acid in a suitable solvent (e.g., ethanol, acetic acid) to form the corresponding hydrazone.

-

Indolization: The isolated hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and elimination of ammonia, yielding the target indole-2-carboxylic acid.

Characterization of the final product would rely on standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the position of the methylsulfanyl group and the substitution pattern on the indole ring.

-

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H and C=O stretches.

Part 2: The Indole-2-Carboxylic Acid Scaffold in Drug Discovery

While data on the 6-methylsulfanyl derivative is sparse, the broader indole-2-carboxylic acid scaffold is a hotbed of research and development. The core structure, particularly the carboxylic acid at the 2-position, is a key pharmacophoric feature that often acts as a metal-chelating motif in enzyme active sites.

Key Therapeutic Targets and Mechanisms of Action

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of several key enzymes and receptors implicated in a variety of diseases.

2.1.1 HIV-1 Integrase Inhibition:

The indole-2-carboxylic acid core is a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxyl group at the C2 position chelates two Mg²⁺ ions within the enzyme's active site, which is crucial for its catalytic activity.[4] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position and a long branch at the C3 position, have been shown to significantly enhance inhibitory activity by improving interactions with a hydrophobic cavity near the active site.[4] This has led to the development of derivatives with IC₅₀ values as low as 0.13 µM.[4]

Caption: Mechanism of HIV-1 Integrase inhibition.

2.1.2 IDO1/TDO Dual Inhibition for Cancer Immunotherapy:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[5] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[5] Molecular docking studies suggest these compounds bind within the active pockets of both enzymes, providing a basis for further structural optimization.[5]

2.1.3 CysLT1 Antagonism for Inflammatory Conditions:

The indole-2-carboxylic acid moiety is also a key feature in a novel class of selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma and other inflammatory diseases.[6] In these compounds, the indole-2-carboxylic acid group, combined with other structural elements, leads to highly potent and selective CysLT1 antagonism, with some derivatives showing significantly greater potency than the marketed drug montelukast.[6]

General Synthetic Strategies

The synthesis of indole-2-carboxylic acid derivatives often relies on classic indole ring-forming reactions, followed by functionalization.

Common Synthetic Protocol: Japp-Klingemann Condensation followed by Fischer Indole Synthesis

-

Japp-Klingemann Condensation: This reaction typically involves the coupling of a diazonium salt (derived from an appropriately substituted aniline) with a β-ketoester.

-

Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions to form the indole-2-carboxylic acid ester.

-

Saponification: The ester is hydrolyzed to the corresponding carboxylic acid.

-

Further Functionalization: Substituents can be introduced at various positions of the indole ring, such as through Vilsmeier-Haack formylation at the 3-position or Suzuki-Miyaura cross-coupling of a halogenated indole intermediate.[4]

Caption: General workflow for indole-2-carboxylic acid synthesis.

Part 3: Future Directions and Conclusion

The indole-2-carboxylic acid scaffold remains a highly attractive starting point for the design of new therapeutic agents. While 6-(methylsulfanyl)-1H-indole-2-carboxylic acid itself is under-characterized, its structure suggests potential for biological activity, possibly as an enzyme inhibitor, given the properties of its analogs. The methylsulfanyl group at the 6-position could influence the electronic properties of the indole ring and provide a handle for further synthetic modification.

For researchers interested in this specific molecule, the immediate next steps would be to:

-

Synthesize the compound using established methods.

-

Perform full spectroscopic characterization.

-

Screen the compound against a panel of relevant biological targets, particularly those where other indole-2-carboxylic acid derivatives have shown activity (e.g., HIV-1 integrase, IDO1/TDO, CysLT1 receptor).

References

-

PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

-

MDPI. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

Sources

- 1. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? | MDPI [mdpi.com]

- 2. 6-(methylsulfanyl)-1H-indole-2-carboxylic acid | 202584-21-2 [sigmaaldrich.com]

- 3. 6-(METHYLSULFANYL)-1H-INDOLE-2-CARBOXYLIC ACID | 202584-21-2 [chemicalbook.com]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, signaling molecules, and therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets. Among the vast landscape of indole-containing compounds, derivatives of indole-2-carboxylic acid have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of indole-2-carboxylic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Multiple Hallmarks of Malignancy

Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various pathways and proteins crucial for tumor growth and survival.[1][4][5][6][7][8][9]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are not limited to a single mechanism. Researchers have identified several key targets:

-

Enzyme Inhibition: A prominent mechanism is the inhibition of enzymes critical for cancer progression. For instance, certain derivatives act as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism that are implicated in tumor immune evasion.[10] Others have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, a key driver in many cancers.[5] Some derivatives have also been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

-

Targeting Protein-Protein Interactions: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, disrupting its interactions and leading to antiproliferative effects in liver cancer cell lines.[1][7]

-

Induction of Apoptosis: Many indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells.[7] This programmed cell death is often a downstream effect of targeting key signaling molecules or inducing cellular stress.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole core and the carboxamide moiety.

-

Substitution at the N1 Position: The presence of a hydrogen at the N-H position of the indole ring is often crucial for activity.[4]

-

Modifications at the C3 and C5 Positions: Introduction of specific moieties at these positions can significantly enhance anticancer activity. For example, 5-bromoindole-2-carboxylic acid derivatives have shown promise as EGFR tyrosine kinase inhibitors.[5]

-

The Carboxamide Moiety: The nature of the substituent on the amide nitrogen plays a critical role. For instance, indole-2-carboxamides containing a phenethyl moiety have demonstrated greater antiproliferative activity against breast cancer cell lines.

Illustrative Data: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target(s) | Cancer Cell Line(s) | IC50 Values | Reference |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | - | 1.17 µM (IDO1), 1.55 µM (TDO) for compound 9o-1 | [10] |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR | A549, HepG2, MCF-7 | Not specified | [5] |

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Not specified | [7] |

| Indole-2-carboxamide derivatives | EGFR/CDK2 | MCF-7 | Not specified |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the antiproliferative activity of indole-2-carboxylic acid derivatives against cancer cell lines.

-

Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. Add the diluted compounds to the wells, ensuring the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[11]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Indole-2-carboxylic acid derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[12][13][14]

Mechanism of Action: Quenching the Inflammatory Cascade

-

Inhibition of Pro-inflammatory Cytokines: A key mechanism is the inhibition of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharides (LPS).[12]

-

Enzyme Inhibition: Certain 3-acylindole-2-carboxylic acids are potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme that plays a crucial role in the production of inflammatory lipid mediators.[15] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is finely tuned by the structural features of the molecule.

-

Acyl Group at C3: For cPLA2 inhibition, an acyl residue at the C3 position with a length of 12 or more carbons is optimal for enzyme inhibition.[15]

-

Carboxylic Acid at C2: The carboxylic acid group at the C2 position is critical. Replacing it with an acetic or propionic acid substituent leads to a decrease in inhibitory potency against cPLA2.[15]

-

Substituents on the Indole and Phenyl Rings: Modifications on both the indole and phenyl rings of indole-2-carboxamides can significantly impact their ability to modulate the activity of the CB1 receptor, which is involved in inflammatory processes.[16]

Illustrative Data: Anti-inflammatory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target | Key Findings | Reference |

| Indole-2-carboxamide derivatives | Pro-inflammatory cytokines | Effectively inhibited LPS-induced expression of TNF-α and IL-6. | [12] |

| 3-acylindole-2-carboxylic acids | Cytosolic phospholipase A2 | Compound 29b showed an IC50 of 0.5 µM, being 20-fold more active than the standard inhibitor. | [15] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Cyclooxygenase (COX) | Compounds S3, S7, and S14 showed significant anti-inflammatory activity. | [13] |

Experimental Workflow: Evaluating Anti-inflammatory Activity in Macrophages

Caption: Workflow for assessing the anti-inflammatory effects of indole-2-carboxylic acid derivatives in LPS-stimulated macrophages.

Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives is their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[8][17][18][19][20][21][22]

Mechanism of Action: Halting Viral Integration

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs).[17][18][19][20][21][22] Their mechanism involves:

-

Chelation of Metal Ions: The indole core and the C2 carboxyl group chelate the two Mg2+ ions within the active site of the integrase enzyme.[17][18][19] This interaction is crucial for inhibiting the enzyme's catalytic activity.

-

Hydrophobic and π-π Stacking Interactions: Substituents on the indole ring can form hydrophobic and π-π stacking interactions with the viral DNA and amino acid residues in the enzyme's active site, further enhancing binding and inhibitory potency.[17][18][19]

Structure-Activity Relationship (SAR) Insights

The development of potent HIV-1 integrase inhibitors from the indole-2-carboxylic acid scaffold has been guided by extensive SAR studies.

-

C3 Position: Introduction of a long branch at the C3 position of the indole core improves interaction with a hydrophobic cavity near the active site of the integrase, significantly increasing inhibitory activity.[17][20]

-

C6 Position: The addition of halogenated anilines at the C6 position can markedly improve the integrase inhibition effect, likely due to the formation of π-π stacking interactions with the viral DNA.[17]

-

The Carboxyl Group at C2: This group is essential for the chelation of Mg2+ ions and is a critical pharmacophore for activity.[17]

Signaling Pathway: HIV-1 Integration and its Inhibition

Caption: Simplified pathway of HIV-1 integration and the point of inhibition by indole-2-carboxylic acid derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Indole-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[9][23][24][25][26][27]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of these compounds are varied and can include:

-

Inhibition of Essential Enzymes: Indole-2-carboxamides have been identified as inhibitors of MmpL3, a transporter essential for the translocation of mycolic acids in the mycobacterial cell envelope, making them selective for mycobacteria.[23]

-

DNA Cleavage: Some indole-2-carboxylic acid derivatives, particularly those incorporating 1,2,3-triazole moieties, have been shown to induce DNA cleavage, which can lead to microbial cell death.[9]

Structure-Activity Relationship (SAR) Insights

-

Indole-2-carboxamides: The structure of the amide substituent is critical for antimycobacterial activity.

-

Triazole Derivatives: The presence of mono and bis 1,4-disubstituted 1,2,3-triazoles linked to the indole-2-carboxylic acid core has been shown to confer potent antibacterial activity.[9]

Illustrative Data: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

| Indole-2-carboxamides | Mycobacterium species | Potent pan-activity against several fast and slow-growing Mycobacterium species. | [23] |

| Indole-2-carboxylic acid derived 1,2,3-triazoles | Escherichia coli, Bacillus subtilis | Compounds I(6) and I(12) showed excellent inhibition compared to streptomycin. | [9] |

| Ester and amide derivatives of indole-2-carboxylic acid | Enterococcus faecalis, Candida albicans | Compound 2 was the most active against E. faecalis and showed significant activity against C. albicans. | [25][26] |

Conclusion: A Scaffold of Continuing Promise

Indole-2-carboxylic acid and its derivatives represent a highly versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their ability to interact with a wide array of biological targets has led to the development of compounds with potent anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The deep understanding of their structure-activity relationships, facilitated by the experimental protocols and workflows outlined in this guide, will undoubtedly continue to fuel the design and synthesis of new and improved drug candidates based on this remarkable heterocyclic core.

References

-

Hänsel, W., et al. (1996). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 39(12), 2347-2353. [Link]

-

Zheng, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5363-5374. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9029-9037. [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Shashikumar, N. D., et al. (2020). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 11(3), 226-234. [Link]

-

Chen, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

Ji, X., et al. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

Singh, P., & Kaur, M. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings, 2333(1), 030001. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2305. [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed. [Link]

-

Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Kulkarni, P. M., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. Inno Pharmachem. [Link]

-

Early, J. V., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS Infectious Diseases, 3(9), 679-691. [Link]

-

Vasuja, C., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters, 26(6), 1639-1644. [Link]

-

Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]

-

Baytaş, S., et al. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Fabad Journal of Pharmaceutical Sciences, 36(2), 53-61. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual. AURA. [Link]

-

Baytaş, S., et al. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. AVESİS. [Link]

-

Lee, J. Y., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5664. [Link]

-

Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(5), 588-592. [Link]

-

Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. [Link]

-

Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 13(4), 305-316. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(28), 19280-19284. [Link]

-

Ghorab, M. M., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6523. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. scilit.com [scilit.com]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 9. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI [mdpi.com]

- 12. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis [pubmed.ncbi.nlm.nih.gov]

- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 23. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid | AVESİS [avesis.gazi.edu.tr]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(methylsulfanyl)-1H-indole-2-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in peer-reviewed literature, this document integrates established chemical principles with data from analogous structures to present a predictive yet scientifically grounded characterization. We will explore a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related indole derivatives.

Introduction and Significance

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of various substituents onto the indole ring allows for the fine-tuning of its pharmacological properties. The title compound, 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, is a unique derivative featuring a methylsulfanyl (-SMe) group at the 6-position and a carboxylic acid at the 2-position. The carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation, which is a common strategy in drug design.[2][3] The methylsulfanyl group can influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets. While this specific molecule is not extensively documented, its structural motifs suggest potential as an intermediate in the synthesis of more complex bioactive molecules.

Physicochemical Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid. These values are derived from computational models and comparison with structurally similar compounds.

| Property | Predicted Value | Source/Method |

| CAS Number | 202584-21-2 | Chemical Abstract Service[4][5][6][7] |

| Molecular Formula | C₁₀H₉NO₂S | - |

| Molecular Weight | 207.25 g/mol | - |

| Appearance | Off-white to light yellow solid | Predicted based on similar compounds |

| Boiling Point | 478.9 ± 25.0 °C | Predicted |

| pKa | ~3.5 - 4.5 (carboxylic acid) | Estimated based on indole-2-carboxylic acid |

| LogP | ~2.5 - 3.0 | Estimated |

Proposed Synthesis Pathway

Rationale for Synthetic Route Selection

The Fischer Indole Synthesis is a versatile and widely used method for constructing the indole nucleus from readily available starting materials. It allows for the introduction of substituents on both the benzene and pyrrole rings of the indole core. For our target molecule, this method is advantageous as it can utilize commercially available 4-(methylsulfanyl)phenylhydrazine.

Proposed Fischer Indole Synthesis Workflow

Caption: Proposed Fischer Indole Synthesis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Formation of the Phenylhydrazone

-

To a stirred solution of 4-(methylsulfanyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.

-

Add pyruvic acid (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude phenylhydrazone.

Step 2: Fischer Indole Cyclization

-

Add the crude phenylhydrazone (1 equivalent) to polyphosphoric acid (PPA) (10-20 equivalents by weight) preheated to 80-90 °C.

-

Stir the mixture at this temperature for 1-2 hours. The reaction is typically exothermic and the color of the mixture will darken.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution. Adjust the pH to ~6-7 with a saturated solution of sodium bicarbonate.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-(methylsulfanyl)-1H-indole-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related indole-2-carboxylic acids and the known effects of the methylsulfanyl substituent.

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift. |

| ~11.5 - 12.0 | br s | 1H | N-H | The indole N-H proton typically appears as a broad singlet in a downfield region. |

| ~7.5 - 7.6 | d | 1H | H-4 | The H-4 proton is adjacent to the electron-donating nitrogen and is expected to be a doublet coupled to H-5. |

| ~7.4 | s | 1H | H-7 | The H-7 proton is expected to be a singlet or a narrow doublet due to small coupling with H-5. |

| ~7.1 | s | 1H | H-3 | The H-3 proton of the indole ring is typically a singlet in this region. |

| ~7.0 | dd | 1H | H-5 | The H-5 proton will appear as a doublet of doublets due to coupling with H-4 and H-7. |

| ~2.5 | s | 3H | -S-CH₃ | The methyl protons of the methylsulfanyl group are expected to be a sharp singlet in the aliphatic region. |

¹³C NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 165 | C=O | The carbonyl carbon of the carboxylic acid. |

| ~137 - 139 | C-7a | Quaternary carbon at the ring junction. |

| ~130 - 132 | C-6 | Carbon bearing the methylsulfanyl group. |

| ~128 - 130 | C-2 | Carbon bearing the carboxylic acid group. |

| ~125 - 127 | C-3a | Quaternary carbon at the ring junction. |

| ~122 - 124 | C-4 | Aromatic CH carbon. |

| ~120 - 122 | C-5 | Aromatic CH carbon. |

| ~112 - 114 | C-7 | Aromatic CH carbon. |

| ~105 - 107 | C-3 | Aromatic CH carbon. |

| ~15 - 17 | -S-CH₃ | Methyl carbon of the methylsulfanyl group. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Broad | N-H stretch |

| ~2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~1680 - 1700 | Strong | C=O stretch (carboxylic acid) |

| ~1550 - 1600 | Medium | C=C aromatic stretch |

| ~1400 - 1450 | Medium | C-H bend (aliphatic) |

| ~1200 - 1300 | Strong | C-O stretch and O-H bend |

Mass Spectrometry (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected [M-H]⁻: 206.03

-

Expected [M+H]⁺: 208.04

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid is dictated by its key functional groups:

-

Indole N-H: Can be deprotonated with a strong base and alkylated or acylated.

-

Carboxylic Acid: Can undergo standard carboxylic acid reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Indole Ring: Susceptible to electrophilic substitution, although the reactivity will be influenced by the directing effects of the existing substituents.

-

Methylsulfanyl Group: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the electronic properties and biological activity of the molecule.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 202584-21-2|6-(Methylthio)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 202584-21-2 | 6-(Methylsulfanyl)-1H-indole-2-carboxylic acid - Moldb [moldb.com]

- 4. 6-(methylsulfanyl)-1H-indole-2-carboxylic acid | 202584-21-2 [sigmaaldrich.com]

- 5. 6-(methylsulfanyl)-1H-indole-2-carboxylic acid | 202584-21-2 [sigmaaldrich.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. AU739704B2 - Substituted pyrroles - Google Patents [patents.google.com]

A Technical Guide to 6-(Methylsulfanyl)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Within this class, indole-2-carboxylic acids have emerged as critical pharmacophores in the development of novel therapeutics, including antiviral and antiparasitic agents. This guide provides a detailed technical overview of a specific derivative, 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, covering its fundamental physicochemical properties, a robust workflow for its chemical synthesis and characterization, and its potential applications in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a prevalent feature in both natural products and synthetic pharmaceuticals, renowned for its versatile biological activity. The indole-2-carboxylic acid motif, in particular, has been instrumental in the design of potent therapeutic agents. Its rigid structure and the presence of a key carboxylic acid group enable specific, high-affinity interactions with enzyme active sites. Notably, derivatives of this scaffold have been identified as potent inhibitors of HIV-1 integrase, where the carboxylate function is crucial for chelating divalent metal ions (Mg²⁺) essential for catalytic activity.[1][2] Furthermore, related structures have shown significant activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, and have been explored as inhibitors of beta-amyloid fibril aggregation, a pathological hallmark of Alzheimer's disease.[3][4][5]

The subject of this guide, 6-(methylsulfanyl)-1H-indole-2-carboxylic acid, introduces a sulfur-containing functional group onto this valuable scaffold. The methylsulfanyl (-SCH₃) group can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for specific sulfur-aromatic interactions, making it a compound of high interest for analog synthesis and lead optimization campaigns.

Physicochemical Properties

The fundamental properties of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid are summarized below. Accurate knowledge of these characteristics is essential for its handling, reaction planning, and interpretation in biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | [6] |

| Molecular Weight | 207.25 g/mol | [6] |

| CAS Number | 202584-21-2 | [6] |

| Predicted Boiling Point | 478.9 ± 25.0 °C | [6] |

Chemical Structure:

Caption: Figure 1: Chemical Structure

Synthesis and Characterization Workflow

The synthesis of indole-2-carboxylic acids is well-established, with the Fischer indole synthesis being a classic and reliable method.[7] The following protocol describes a robust, multi-step procedure for the preparation and validation of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid.

Proposed Synthesis Protocol

This protocol is based on established chemical principles for indole synthesis and functional group manipulations.

Step 1: Formation of Phenylhydrazone Intermediate

-

Reagents: 4-(methylsulfanyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Ethyl 2-methylacetoacetate, Sodium Acetate.

-

Procedure: a. Dissolve 4-(methylsulfanyl)aniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath. b. Add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C to form the diazonium salt. c. In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol, and add sodium acetate. d. Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring. e. Allow the reaction to stir for 2-4 hours, during which the corresponding phenylhydrazone will precipitate. f. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Fischer Indole Cyclization

-

Reagents: Phenylhydrazone intermediate from Step 1, Polyphosphoric Acid (PPA) or another strong acid catalyst (e.g., H₂SO₄, ZnCl₂).

-

Procedure: a. Add the dried phenylhydrazone to polyphosphoric acid. b. Heat the mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Cool the reaction mixture and carefully pour it onto crushed ice with stirring. d. The cyclized product, ethyl 6-(methylsulfanyl)-1H-indole-2-carboxylate, will precipitate. e. Neutralize the solution with a base (e.g., NaOH), extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Saponification to the Carboxylic Acid

-

Reagents: Ethyl 6-(methylsulfanyl)-1H-indole-2-carboxylate from Step 2, Sodium Hydroxide (NaOH), Ethanol, Water.

-

Procedure: a. Dissolve the crude ester in a mixture of ethanol and water. b. Add an excess of NaOH and heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the starting material. c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester. e. Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until a precipitate forms (pH ~2-3). f. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 6-(methylsulfanyl)-1H-indole-2-carboxylic acid.

Workflow Visualization

Caption: Figure 2: Synthetic Workflow

Analytical Characterization: A Self-Validating System

To ensure trustworthiness and scientific integrity, the identity and purity of the synthesized compound must be rigorously confirmed. This validation is achieved through a combination of standard spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The analysis should reveal a prominent ion corresponding to the molecular weight of 207.25, likely as the [M-H]⁻ ion at m/z 206.0 or the [M+H]⁺ ion at m/z 208.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide definitive structural confirmation. Expected signals include a singlet for the -SCH₃ protons (around 2.5 ppm), aromatic protons on the indole ring, a signal for the indole N-H proton (typically >10 ppm), and a broad singlet for the carboxylic acid O-H proton (often >12 ppm).

-

¹³C NMR: The carbon NMR spectrum will show the correct number of distinct carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon (around 165-175 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Look for characteristic absorption bands: a broad peak from ~2500-3300 cm⁻¹ for the carboxylic acid O-H stretch, a sharp peak around 3300-3400 cm⁻¹ for the indole N-H stretch, and a strong peak around 1680-1710 cm⁻¹ for the C=O stretch of the carboxylic acid.[8]

Relevance and Potential in Drug Development

6-(Methylsulfanyl)-1H-indole-2-carboxylic acid is not merely a chemical curiosity; it is a strategically designed building block for creating advanced drug candidates.

-

Scaffold for Antiviral Agents: The indole-2-carboxylic acid core is a validated pharmacophore for inhibiting HIV-1 integrase.[1][2] This compound can serve as a starting point for synthesizing novel inhibitors where the 6-methylsulfanyl group explores new binding interactions within the enzyme's active site, potentially improving potency or overcoming drug resistance.

-

Antiparasitic Drug Discovery: In the context of Chagas disease, indole-based compounds have shown promise.[3][5] The introduction of a sulfur moiety can alter the compound's metabolic profile and cell permeability, properties that are critical for efficacy against intracellular parasites like T. cruzi.

-

Modulation of Physicochemical Properties: The carboxylic acid group, while often essential for target binding, can lead to poor membrane permeability and rapid metabolic clearance.[9] The methylsulfanyl group at the 6-position increases the molecule's lipophilicity compared to its unsubstituted counterpart, which can be a crucial first step in balancing the polarity of the carboxylate and improving the overall drug-like properties of resulting analogs.

Conclusion

6-(Methylsulfanyl)-1H-indole-2-carboxylic acid represents a valuable and versatile chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its structure combines the biologically validated indole-2-carboxylic acid scaffold with a functionality-enhancing methylsulfanyl group. This compound serves as a powerful starting point for the rational design of novel therapeutics targeting a range of diseases, from viral infections to neglected tropical diseases. The detailed workflows and analytical principles outlined in this guide provide a solid foundation for its synthesis, validation, and strategic deployment in research and development programs.

References

-

6-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3163396. PubChem. [Link]

-

methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128. PubChem. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

-

Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. PubMed. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]

-

Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992. PubChem. [Link]

-

Synthesis of carboxylic acid 6 Reagents and conditions. ResearchGate. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

-

6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327. PubChem. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

- Process for the preparation of indole derivatives.

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

-

6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191. PubChem. [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-(METHYLSULFANYL)-1H-INDOLE-2-CARBOXYLIC ACID | 202584-21-2 [chemicalbook.com]

- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Indole Alkaloids

Abstract

Indole alkaloids represent a structurally diverse class of natural products, renowned for their significant and wideranging pharmacological activities.[1][2] Their intricate molecular architectures have long made them a focal point for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern workflows employed in the discovery and isolation of novel indole alkaloids. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights from sourcing and extraction to purification and structure elucidation. It is designed to serve as a practical and authoritative resource, integrating established methodologies with cutting-edge techniques to navigate the complexities of natural product chemistry.

Introduction: The Enduring Allure of Indole Alkaloids

Indole alkaloids are a vast and prominent group of nitrogen-containing secondary metabolites characterized by the presence of an indole nucleus. With over 4,100 known compounds, this class of natural products exhibits immense structural diversity, ranging from simple derivatives to complex polycyclic structures.[2] This structural variety translates into a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Consequently, indole alkaloids have been a historically fruitful source of therapeutic agents, with notable examples such as the anticancer drugs vincristine and vinblastine, and the antiarrhythmic ajmaline.[2] The continuous discovery of novel indole alkaloids with unique biological profiles underscores the importance of exploring diverse natural sources and employing sophisticated isolation and characterization techniques.

Strategic Sourcing of Novel Indole Alkaloids: Beyond the Usual Suspects

The quest for novel chemical entities begins with the judicious selection of a biological source. While terrestrial plants have been the traditional source of many indole alkaloids, recent explorations into underexplored ecosystems have unveiled a wealth of new compounds.

-

Marine Ecosystems: The unique environmental conditions of marine habitats, such as high pressure and salinity, have driven the evolution of distinct metabolic pathways in marine organisms.[4] Marine-derived fungi, sponges, and bacteria have emerged as prolific producers of structurally unique and biologically active indole alkaloids.[1][4][5] For instance, dragmacidin, a bis-indole alkaloid from a marine sponge, has shown potent cytotoxicity against various cancer cell lines.[3]

-

Endophytic Microorganisms: Endophytic fungi and bacteria, which reside within the tissues of living plants, represent a vast and largely untapped reservoir of novel natural products.[6] These microorganisms can synthesize a diverse array of secondary metabolites, sometimes mimicking or modifying the compounds produced by their host plant.[7] The isolation of endophytic fungi often involves surface sterilization of the host plant material followed by culturing on appropriate media.[6][7][8]

Modern Extraction Techniques: From Raw Biomass to Crude Extract

The initial step in isolating natural products is the efficient extraction of the target compounds from the source material.[9][10] The choice of extraction method is critical and depends on the physicochemical properties of the indole alkaloids and the nature of the biomass.

-

Conventional Solvent Extraction: Maceration, percolation, and Soxhlet extraction using a range of organic solvents of varying polarities remain widely used due to their simplicity and scalability.[11][12] A common strategy involves sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to achieve a preliminary fractionation of the extract.

-

Advanced Extraction Methods: To improve efficiency and reduce solvent consumption, several modern techniques have been developed:

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating extraction.[11]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.[9][11]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent. This technique is advantageous for its ability to extract thermally labile compounds and leaves no residual organic solvent.[10]

-

Protocol: General Procedure for Solvent Extraction of Endophytic Fungi Culture

-

Culturing: Grow the endophytic fungus in a suitable liquid or solid medium until sufficient biomass is produced.[6]

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration. Dry the mycelium and grind it into a fine powder.

-

Extraction:

Chromatographic Purification and Isolation: The Path to Purity

The crude extract is a complex mixture of numerous compounds. The isolation of a pure, novel indole alkaloid necessitates a multi-step purification strategy, typically involving a combination of chromatographic techniques.

Preliminary Fractionation

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. For alkaloids, acid-base extraction is particularly effective. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the basic alkaloids, drawing them into the aqueous phase. The aqueous phase is then basified, and the alkaloids are back-extracted into an organic solvent.[14]

-

Solid-Phase Extraction (SPE): SPE is a versatile technique for sample clean-up and fractionation. The crude extract is passed through a cartridge containing a solid adsorbent (e.g., C18 silica), and fractions are eluted with solvents of increasing polarity.

Column Chromatography

Column chromatography is the workhorse of natural product isolation.[9][10]

-

Silica Gel and Reversed-Phase Chromatography: Traditional column chromatography using silica gel (normal-phase) or C18-bonded silica (reversed-phase) is widely used for the bulk separation of compounds based on polarity.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is indispensable for the final purification of alkaloids.[14][15] Preparative HPLC is used to isolate milligram to gram quantities of pure compounds.[15] The choice of column and mobile phase is crucial for achieving optimal separation.

Protocol: Preparative HPLC for Indole Alkaloid Purification

-

Column Selection: A reversed-phase C18 column is a common starting point for alkaloid purification.

-

Mobile Phase Optimization: Develop a suitable mobile phase gradient using an analytical HPLC system. A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for basic compounds.[16]

-

Preparative Run:

-

Dissolve the semi-purified fraction in the mobile phase and inject it onto the preparative HPLC system.

-

Monitor the elution profile using a UV detector at a wavelength where the target alkaloids absorb (e.g., 254 nm).[16]

-

Collect fractions corresponding to the peaks of interest.

-

-